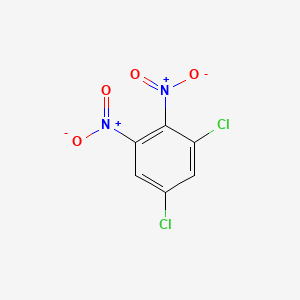

1,5-Dichloro-2,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)5(2-3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRJNJHIDOWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182842 | |

| Record name | 3,5-Dichloro-1,2-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28689-08-9 | |

| Record name | 1,5-Dichloro-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28689-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-1,2-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-1,2-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1,2-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-1,2-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV2SOC34W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Halogenated Nitroaromatic Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules characterized by an aromatic ring substituted with one or more nitro groups (–NO₂) and one or more halogens. The strong electron-withdrawing nature of both the nitro group and halogens significantly influences the chemical reactivity of the aromatic ring. wikipedia.org These substituents deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org

In the case of 1,5-dichloro-2,3-dinitrobenzene, the two nitro groups and two chlorine atoms create a highly electron-deficient aromatic system. This electronic property is central to its utility in organic synthesis. The positioning of these substituents dictates the regioselectivity of nucleophilic attack, making it a versatile building block for constructing more complex molecules. nih.gov The presence of chlorine atoms as leaving groups, activated by the adjacent nitro groups, allows for sequential substitution reactions with various nucleophiles. libretexts.org

Historical Context of Synthesis and Early Academic Investigations

The synthesis of dichloronitrobenzene isomers, including the precursor to 1,5-dichloro-2,3-dinitrobenzene, typically involves the nitration of dichlorobenzenes. For instance, the nitration of 1,4-dichlorobenzene (B42874) yields 2,5-dichloronitrobenzene, and the nitration of 1,3-dichlorobenzene (B1664543) can produce 1,3-dichloro-4,6-dinitrobenzene (B1585067). chemicalbook.comgoogle.com The synthesis of 1,5-dichloro-2,4-dinitrobenzene has been documented through the nitration of m-dichlorobenzene using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. orgsyn.org

Early academic investigations into halogenated nitroaromatics focused on understanding the activating effects of nitro groups on nucleophilic aromatic substitution. These studies laid the groundwork for the use of compounds like this compound as substrates in various chemical transformations. The ability to displace the chlorine atoms with other functional groups opened avenues for the synthesis of a wide array of derivatives.

Significance As a Pivotal Synthetic Intermediate

1,5-Dichloro-2,3-dinitrobenzene serves as a key intermediate in the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and materials science. fishersci.com The chlorine atoms on the ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

For example, a related compound, 1,5-dichloro-2,4-dinitrobenzene, is used in the synthesis of 1,5-diamino-2,4-dinitrobenzene by reaction with ammonia (B1221849) in ethylene (B1197577) glycol. orgsyn.org This diamino derivative can then be further transformed into other compounds. Similarly, 1,4-dichloro-2-nitrobenzene (B41259) is a precursor to a variety of commercially important derivatives. Nucleophiles displace the chloride adjacent to the nitro group, leading to the formation of compounds like 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol, and 4-chloro-2-nitroanisole. wikipedia.org These reactions highlight the synthetic potential of dichloronitrobenzene isomers, where the strategic placement of nitro groups activates the chlorine atoms for substitution.

Overview of Current Academic Research Trajectories

Established Synthetic Routes and Precursors

The synthesis of this compound predominantly relies on the nitration of dichlorinated benzene (B151609) precursors. The selection of the starting dichlorobenzene isomer is a crucial factor that dictates the feasibility and efficiency of obtaining the target molecule.

Nitration of Dichlorobenzene Isomers and Derivatives

The direct nitration of dichlorobenzene isomers serves as a primary route to various dichloronitrobenzene and dichlorodinitrobenzene isomers. The orientation of the incoming nitro groups is governed by the directing effects of the existing chlorine atoms on the aromatic ring. Chlorine is an ortho-, para-directing deactivator. Therefore, the positions of the chlorine atoms on the benzene ring will influence the regiochemical outcome of the nitration reaction.

For instance, the nitration of m-dichlorobenzene is a common starting point for the synthesis of dinitro-substituted dichlorobenzenes. orgsyn.org However, this reaction can lead to a mixture of isomers, including 1,3-dichloro-4,6-dinitrobenzene (B1585067) and 1,3-dichloro-2,4-dinitrobenzene. google.com The formation of this compound from m-dichlorobenzene is not the major product under typical nitrating conditions.

Similarly, the nitration of 1,2-dichlorobenzene (B45396) typically yields a mixture of 2,3-dichloro-1-nitrobenzene and 3,4-dichloro-1-nitrobenzene. google.comgoogle.com Further nitration of these intermediates would be required to introduce the second nitro group, adding complexity to the synthesis and potentially leading to a wider array of isomers. The nitration of 1,4-dichlorobenzene (B42874) primarily yields 2,5-dichloronitrobenzene. chemicalbook.com

Sequential Halogenation and Nitration Approaches

A more controlled approach to the synthesis of this compound involves a sequential strategy of halogenation and nitration. This method allows for the stepwise introduction of substituents, offering better control over the final product's isomeric purity. One could envision a strategy starting with a mononitrated or dinitrated benzene derivative, followed by controlled chlorination. However, the activating or deactivating nature of the nitro groups significantly influences the subsequent halogenation step.

A plausible, though less commonly documented, route could involve the nitration of a pre-existing dichlorinated compound that favors the desired 2,3-dinitro substitution pattern. The synthesis of other complex chlorinated and nitrated aromatics, such as 1,3,5-trichloro-2,4,6-trinitrobenzene, often starts from precursors like 3,5-dichloroanisole, which is first nitrated and then further modified. google.comscielo.br This highlights the principle of using strategically substituted precursors to guide the regiochemistry of subsequent reactions.

Regioselectivity and Isomer Control in Synthetic Pathways

Achieving high regioselectivity is a paramount challenge in the synthesis of specific isomers of polychlorinated and polynitrated benzenes. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack.

In the case of dichlorobenzenes, the two chlorine atoms direct incoming electrophiles to the ortho and para positions. However, steric hindrance can play a significant role, often favoring substitution at the less hindered positions. The presence of a nitro group, a strong deactivator and meta-director, further complicates the regiochemical outcome of subsequent nitration or halogenation steps.

For example, in the nitration of 1,2-dichlorobenzene, the formation of 3,4-dichloro-1-nitrobenzene is typically favored over the 2,3-isomer. google.com However, the use of specific catalyst systems can alter this ratio. A patented process demonstrates that using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can shift the product ratio in favor of 2,3-dichloro-nitrobenzene. google.comgoogle.com This illustrates that while the inherent directing effects of substituents are powerful, the reaction environment can be manipulated to influence isomer distribution.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield of this compound and ensure high purity, the careful optimization of reaction conditions is essential. This includes the selection of appropriate catalysts and nitrating agents, as well as precise control over temperature and pressure.

Catalyst Systems and Nitrating Reagent Selection

The choice of nitrating agent and catalyst system is critical in controlling both the rate and selectivity of the nitration reaction. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The composition of the mixed acid can be varied to control the reaction's potency. For instance, the use of fuming nitric acid or oleum (B3057394) (fuming sulfuric acid, which contains dissolved sulfur trioxide, SO₃) can create a more powerful nitrating mixture, which is often necessary for the nitration of deactivated substrates like dichlorobenzenes. google.com The presence of SO₃ helps to remove the water that is formed during the reaction, which would otherwise dilute the acid and reduce its effectiveness. google.com

As previously mentioned, the addition of phosphoric acid to the nitrating mixture has been shown to influence the isomer ratio in the nitration of 1,2-dichlorobenzene. google.comgoogle.com This suggests that the composition of the acid medium can have a subtle but significant impact on the transition states leading to different isomers. Other nitrating agents, such as potassium nitrate (B79036) in concentrated sulfuric acid, have also been employed for the dinitration of m-dichlorobenzene. orgsyn.org

Temperature and Pressure Control Techniques

Temperature is a critical parameter in nitration reactions. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and an increase in the formation of by-products, including those from oxidation. For the nitration of dichlorobenzenes, reaction temperatures are often carefully controlled. For example, in the synthesis of 1,3-dichloro-4,6-dinitrobenzene from 1,3-dichlorobenzene (B1664543), the initial addition of the dichlorobenzene is carried out at a low temperature (around 5°C), after which the reaction mixture is heated to a higher temperature (e.g., 100°C) to drive the reaction to completion. google.com

Cooling the reaction mixture after completion is a crucial step for isolating the product. The solubility of the desired dinitro-isomer in the acidic reaction medium is temperature-dependent. By carefully cooling the mixture to a specific temperature range (e.g., 0°C to 10°C), the desired product can be selectively crystallized and then isolated by filtration, leaving impurities in the solution. google.com This controlled crystallization is a key technique for achieving high purity.

Advanced Synthetic Methodologies

The inherent difficulties in controlling the regioselectivity of nitration on a deactivated dichlorinated aromatic ring demand sophisticated synthetic solutions. Advanced methodologies provide the tools to enhance reaction control, improve safety profiles, and minimize environmental impact.

The application of green chemistry principles is paramount in modernizing the synthesis of nitroaromatic compounds. The focus is on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents. For a target compound like this compound, this involves rethinking traditional nitration protocols.

Detailed Research Findings:

Several green strategies have been developed to circumvent the drawbacks of classical mixed-acid nitration. These include the use of alternative nitrating agents, solid acid catalysts, and environmentally benign reaction media.

Alternative Nitrating Agents: Research has explored substitutes for the conventional HNO₃/H₂SO₄ mixture. Dinitrogen pentoxide (N₂O₅) has been shown to be an effective nitrating agent, and its use in solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) can simplify product isolation and solvent recycling. orgsyn.org Photochemical methods, utilizing UV radiation in the presence of nitrite (B80452) ions, represent another eco-friendly approach, proceeding via a radical mechanism under mild conditions. mjcce.org.mkmjcce.org.mk

Solid Acid Catalysts: A significant advancement is the replacement of liquid sulfuric acid with recyclable solid acid catalysts. Materials such as zeolites and Nafion/SiO₂ composites offer high acidity and can be easily separated from the reaction mixture, thereby eliminating corrosive liquid waste. pku.edu.cnrsc.org These catalysts can also enhance regioselectivity due to shape-selective constraints within their porous structures. rsc.org Studies on the nitration of benzene using a molybdovanadophosphoric heteropolyacid salt have demonstrated good yields and excellent reusability, highlighting the potential of such catalysts. scielo.br

Improved Reaction Media: The development of novel reaction systems can reduce pollution. An efficient, environmentally friendly method for nitrating various aromatic compounds uses urea (B33335) nitrate in concentrated sulfuric acid at room temperature, with a process that allows the product to be directly filtered from the mixed acid, enabling the mother liquor to be reused. bohrium.com Another approach involves using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can provide high regioselectivity at room temperature, avoiding the need for organic solvents. researchgate.net

Table 1: Green Chemistry Strategies for Aromatic Nitration

| Strategy | Example/Method | Key Advantage(s) | Relevant Findings |

|---|---|---|---|

| Alternative Reagents | Dinitrogen pentoxide (N₂O₅) in liq. TFE | Avoids strong acids, simplifies work-up. | Effective for nitrating dichlorobenzenes; TFE can be recycled. orgsyn.org |

| Photochemical Nitration (UV, Nitrite) | Mild, ambient conditions; avoids corrosive acids. | Proposed for phenol (B47542) and salicylic (B10762653) acid; proceeds via NO₂· radicals. mjcce.org.mkmjcce.org.mk | |

| Solid Acid Catalysis | Zeolite Beta | Replaces liquid H₂SO₄; recyclable; shape selectivity. | High activity and para-selectivity observed in aromatic nitration. rsc.org |

| Nafion/SiO₂ Composite | High acidity; easy separation from products. | Used in continuous-flow nitration of benzene with high selectivity. pku.edu.cn | |

| Greener Media | Aqueous SDS/Dilute HNO₃ | Avoids organic solvents and concentrated acids. | High regioselectivity achieved for various aromatic compounds at room temp. researchgate.net |

| Waste Recycling | Direct Product Filtration/Acid Reuse | Minimizes aqueous waste streams. | Developed for easily hydrolyzable aromatics, improving yield and reducing cost. bohrium.com |

Continuous-flow synthesis, particularly using microreactors, offers a transformative approach to managing hazardous reactions like nitration. microflutech.com The nitration of aromatic compounds is typically fast and highly exothermic, which can lead to poor selectivity and safety risks in conventional batch reactors. sues.edu.cnnih.gov Continuous-flow systems mitigate these issues through superior process control.

Detailed Research Findings:

The primary advantages of continuous-flow technology are enhanced heat and mass transfer, improved safety due to small reaction volumes, and precise control over parameters like temperature, pressure, and residence time. nih.govrsc.org

Enhanced Safety and Control: By confining the reaction to the small internal volume of a microreactor, the risk of thermal runaway is significantly minimized. microflutech.comsues.edu.cn This allows for the use of more reactive nitrating agents or harsher conditions that would be unsafe in large-scale batch processes.

Improved Yield and Selectivity: The rapid mixing and precise temperature control in microreactors can suppress the formation of unwanted by-products, leading to higher yields and selectivity of the desired isomer. rsc.org For instance, a continuous-flow process for the mononitration of various aromatic compounds, including chlorobenzene, demonstrated high yields and exceptional selectivity. rsc.org In the nitration of nitrobenzene (B124822) to dinitrobenzene, a microreactor system was able to achieve high conversion while minimizing by-products. sues.edu.cnnih.gov

Scalability and Efficiency: Flow chemistry processes can be scaled up by operating the reactor for longer durations or by using multiple reactors in parallel ("numbering-up"). A continuous-flow process for producing nitro-o-xylene was successfully scaled to an output of 800 g/h while maintaining high yield and selectivity, demonstrating the industrial potential of this technology. rsc.org

Table 2: Research Findings in Continuous-Flow Aromatic Nitration

| Substrate | Reactor Type | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Nitrobenzene | Microchannel Reactor | Temp: 85 °C; Residence Time: 70 s | 99.2% conversion; 85.5% m-dinitrobenzene yield. | sues.edu.cn |

| o-Xylene, p-Xylene | Microreactor | - | Scaled to 800 g/h production with high yield and selectivity. | rsc.org |

| Nitrobenzene | Microreactor System | Optimized flow rates and surfactant use | Minimized p-dinitrobenzene and hazardous nitrophenol byproducts. | nih.gov |

| Benzene | Microreactor with Nafion/SiO₂ catalyst | Temp: 75 °C | 44.7% conversion; 99.9% nitrobenzene selectivity. | pku.edu.cn |

For the synthesis of this compound, a continuous-flow setup would involve feeding separate streams of a suitable precursor (e.g., 1,3-dichlorobenzene or a dichloronitrobenzene isomer) and a nitrating mixture into a temperature-controlled microreactor. The precise control over stoichiometry and a short residence time could potentially favor the formation of the desired, less common 2,3-dinitro isomer over other thermodynamic products, while ensuring operational safety.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the benzene ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical profile, allowing for the introduction of a variety of functional groups.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Hydrazines)

This compound readily reacts with nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives. researchgate.netresearchgate.net These reactions typically proceed under mild conditions, often at room temperature, to yield monosubstituted products where a nitro group is displaced. researchgate.net For instance, the reaction with amines like piperidine, pyrrolidine, dimethylamine, and methylamine (B109427) is particularly efficient. researchgate.net With an excess of the amine and under reflux conditions, disubstitution can occur. researchgate.net The reaction with hydrazine has also been studied, demonstrating that it is a potent nucleophile towards similar dinitrobenzene systems. researchgate.net In related compounds like 1,2,3,4-tetrachloro-5,6-dinitrobenzene, primary amines have been shown to displace a nitro group. rsc.org

| Nucleophile | Product(s) | Conditions |

| Primary Amines | Monosubstituted (nitro displacement) | Mild temperatures |

| Secondary Amines | Monosubstituted (nitro displacement) | Mild temperatures |

| Excess Amine | Disubstituted product | Reflux |

| Hydrazine | Hydrazino-substituted product | Varies with solvent |

Reactivity with Oxygen-based Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-based nucleophiles, including alkoxides and phenoxides, also participate in SNAr reactions with activated aromatic systems. While specific studies on this compound with these nucleophiles are not extensively detailed in the provided results, the reactivity of analogous compounds provides insight. For example, the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions has been shown to result in the displacement of a nitro group to form a phenol derivative after acidification. scielo.brresearchgate.net This suggests that this compound would likely undergo similar reactions with alkoxides and phenoxides, leading to the formation of ether derivatives.

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are effective reagents in SNAr reactions with electron-poor aromatic compounds. The reaction of 1,5-dichloro-2,4-dinitrobenzene with various thiols has been demonstrated, leading to the synthesis of tris(phenylsulfanyl)nitrobenzene derivatives. researchgate.net This indicates that the chlorine atoms and nitro groups in these systems are susceptible to substitution by sulfur nucleophiles. It is therefore highly probable that this compound would react similarly with thiols to produce thioether products.

Mechanistic Investigations of SNAr Pathways, including Meisenheimer Complex Formation

The mechanism of SNAr reactions is widely accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the first step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a negatively charged sigma complex (the Meisenheimer complex). This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups, particularly the nitro groups. wikipedia.org In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Influence of Electronic and Steric Effects on SNAr Kinetics and Regioselectivity

The kinetics and regioselectivity of SNAr reactions are significantly influenced by both electronic and steric factors. capes.gov.brrsc.org The electron-withdrawing nitro groups are crucial for activating the aromatic ring towards nucleophilic attack. nih.gov The position of these groups relative to the leaving groups determines the degree of activation. In this compound, the chlorine atoms are positioned meta to one nitro group and ortho/para to the other, influencing their relative reactivity.

Steric hindrance can also play a major role. For example, the reaction rates of N-methylaniline with nitrophenyl ethers are significantly lower than those of aniline (B41778), a phenomenon attributed to increased steric hindrance during the formation of the Meisenheimer complex and in the subsequent proton transfer step. capes.gov.brrsc.org The regioselectivity of the substitution is also governed by these effects, with the nucleophile preferentially attacking the most electron-deficient and sterically accessible position. In many cases, a nitro group is a better leaving group than a halogen, leading to its preferential displacement. rsc.orgscielo.brresearchgate.net

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be chemically reduced to form amino groups, a transformation of significant synthetic utility. wikipedia.org A variety of reducing agents can be employed for this purpose. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reducing agents like tin(II) chloride in hydrochloric acid or iron metal in acidic media are also effective. wikipedia.org

The selective reduction of one nitro group in a polynitro compound can be challenging but is often achievable under controlled conditions or with specific reagents. For example, sodium sulfide (B99878) or sodium hydrosulfite can be used for the selective reduction of one nitro group in dinitro compounds. wikipedia.orgstackexchange.com The regioselectivity of the reduction can be influenced by the electronic and steric environment of the nitro groups. stackexchange.com In some enzymatic systems, nitroreductases can chemoselectively reduce nitro groups to hydroxylamino groups. nih.gov

| Reducing Agent/Method | Product Functional Group |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Amine |

| Tin(II) Chloride / HCl | Amine |

| Iron / Acid | Amine |

| Sodium Sulfide / Hydrosulfite | Amine (often selective for one nitro group) |

| Zinc / Ammonium (B1175870) Chloride | Hydroxylamine |

Catalytic Hydrogenation Methods for Amino Derivative Formation

The reduction of nitroaromatic compounds, such as this compound, to their corresponding amino derivatives is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this purpose, offering high efficiency and selectivity under various reaction conditions. tcichemicals.com

Commonly used heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. tcichemicals.com These catalysts are typically used in the presence of hydrogen gas (H₂) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). prepchem.com The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve the desired conversion and selectivity. prepchem.comgoogle.com For instance, the hydrogenation of 1,2-dichloro-4-nitrobenzene to 1,2-dichloro-4-aminobenzene has been successfully carried out using Raney nickel in methanol at 80°C and 12 bar of hydrogen pressure. prepchem.com

The choice of catalyst can influence the reaction's outcome, particularly in cases where dehalogenation is a potential side reaction. For example, while palladium catalysts are highly effective for nitro group reduction, they can sometimes lead to the cleavage of carbon-halogen bonds. google.comsemanticscholar.org In such instances, nickel-based catalysts might be preferred to minimize dehalogenation. google.com The addition of promoters or the use of specific catalyst supports can also enhance the selectivity of the hydrogenation process. google.comacs.org

The catalytic hydrogenation of dinitro compounds can proceed in a stepwise manner, allowing for the potential isolation of nitro-amino intermediates. However, controlling the reaction to selectively reduce only one nitro group in a compound like this compound can be challenging and often requires careful optimization of reaction parameters. mdpi.com

| Starting Material | Catalyst | Solvent | Product | Reference |

| 1,2-dichloro-4-nitrobenzene | Raney Nickel | Methanol | 1,2-dichloro-4-aminobenzene | prepchem.com |

| 4-benzyloxy-3-chloronitrobenzene (B1267270) | Pd/C | Ethanol/THF | 4-benzyloxy-3-chloroaniline (B1332019) (minor), with debenzylated and dechlorinated side products | semanticscholar.org |

| 1-chloro-2,4-dinitrobenzene (B32670) | Pt/C | Methanol | Not specified | google.com |

| p-Chloronitrobenzene | Ir/C | Not specified | p-Chloroaniline | acs.org |

Metal-Mediated and Other Chemical Reduction Strategies

Besides catalytic hydrogenation, various metal-mediated and chemical reduction methods are available for converting nitro groups to amines. These methods often provide alternative selectivity and can be advantageous in specific synthetic contexts.

Metal-Mediating Reducing Agents:

Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of a strong acid, such as hydrochloric acid, is a classical and effective reagent for the reduction of aromatic nitro compounds. semanticscholar.org This method is known for its ability to selectively reduce nitro groups without affecting other reducible functionalities like halogens or benzyl (B1604629) ethers. For example, 4-benzyloxy-3-chloronitrobenzene has been reduced to 4-benzyloxy-3-chloroaniline in high yield using SnCl₂ in aqueous ethanol. semanticscholar.org

Iron (Fe): The Béchamp reduction, which utilizes iron metal in an acidic medium (e.g., acetic acid or ammonium chloride solution), is a long-established method for nitro group reduction. semanticscholar.orgunimi.it It is an economical and widely used industrial process. unimi.it

Zinc (Zn): Zinc dust in the presence of an acid or a neutral salt like ammonium chloride can also be employed for the reduction of nitroarenes. nm.govcdnsciencepub.com

Other Chemical Reducing Agents:

Sodium Sulfide and Polysulfides (Zinin Reduction): Aqueous or alcoholic solutions of sodium sulfide (Na₂S) or sodium polysulfide are particularly useful for the selective reduction of one nitro group in polynitro compounds. spcmc.ac.instackexchange.com This reaction, known as the Zinin reduction, is a valuable tool for synthesizing nitroanilines from dinitrobenzenes. spcmc.ac.in The reducing power of the sulfide reagent can be modulated, allowing for controlled partial reduction. spcmc.ac.in

Sodium Hydrosulfite (Na₂S₂O₄): Sodium hydrosulfite is another reducing agent capable of converting nitro groups to amines.

Reducing Sugars: In alkaline media, reducing sugars like dextrose and lactose (B1674315) have been used to reduce chloronitrobenzenes, leading to the formation of azoxybenzenes and anilines. cdnsciencepub.com

The choice of the reducing agent and reaction conditions can significantly impact the product distribution. For instance, the reduction of nitrobenzene with zinc can yield phenylhydroxylamine, while the use of sodium arsenite can lead to the formation of azoxybenzene. nm.govcdnsciencepub.com

| Starting Material | Reducing Agent | Conditions | Product | Reference |

| 4-benzyloxy-3-chloronitrobenzene | SnCl₂ | Acidic aqueous ethanol | 4-benzyloxy-3-chloroaniline | semanticscholar.org |

| 4-benzyloxy-3-chloronitrobenzene | Fe powder | Acetic acid or NH₄Cl solution | 4-benzyloxy-3-chloroaniline | semanticscholar.org |

| 1,3-dinitrobenzene (B52904) | Sodium sulfide (Na₂S) | Aqueous/alcoholic solution | 3-nitroaniline | spcmc.ac.in |

| 2-chloronitrobenzene | Dextrose/Lactose | Alkaline medium | 2,2'-dichloroazoxybenzene, 2-chloroaniline | cdnsciencepub.com |

Electrophilic Aromatic Substitution Potential and Limitations

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comlibretexts.org This is due to the strong electron-withdrawing nature of the two nitro groups and the two chlorine atoms. msu.edu These substituents decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comchemguide.co.uk

The nitro groups are powerful deactivating groups and are meta-directing. msu.eduyoutube.com The chlorine atoms are also deactivating but are ortho-, para-directing. msu.edu In this compound, the positions available for substitution are C4 and C6. Both of these positions are ortho to one chlorine and meta to the other, and are also ortho and para to the two nitro groups. The combined deactivating effects of these four substituents make further electrophilic substitution extremely difficult.

Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such highly deactivated rings. chemistrysteps.comlibretexts.orglibretexts.org These reactions typically fail with substrates containing even one strong deactivating group like a nitro group. libretexts.org

Forced conditions, such as high temperatures and the use of strong nitrating or sulfonating agents, might lead to some reaction, but yields are often low, and competing reactions like sulfonation can occur. rsc.org For instance, the nitration of 1-chloro-2,4-dinitrobenzene requires heating to 130°C and can yield a dichlorodinitrobenzene as a byproduct alongside the expected chlorotrinitrobenzene. rsc.org Similarly, chlorination of highly deactivated dinitrobenzenes can occur under harsh conditions but is often less selective than nitration. rsc.org

In essence, the potential for electrophilic aromatic substitution on this compound is severely limited by the profound deactivating effects of its substituents.

Other Derivatization Reactions

Transformations Involving Chlorine Substituents

The chlorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAᵣ) by the presence of the two electron-withdrawing nitro groups. libretexts.org The nitro groups, positioned ortho and para to the chlorine atoms, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride ions by nucleophiles. libretexts.orgyoutube.com

A variety of nucleophiles can be employed in these reactions, including:

Amines: Primary and secondary amines can displace the chlorine atoms to form the corresponding amino-substituted derivatives. chegg.comorgsyn.org For example, 1,5-dichloro-2,4-dinitrobenzene reacts with ammonia (B1221849) in ethylene (B1197577) glycol to yield 1,5-diamino-2,4-dinitrobenzene. orgsyn.org

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides can lead to the formation of ethers. youtube.com

Thiolates: Thiolates can displace the chlorine atoms to form thioethers. researchgate.net

The reaction can often be controlled to achieve either mono- or di-substitution by adjusting the stoichiometry of the nucleophile and the reaction conditions. chegg.com For instance, reacting 1,2-dichloro-4,5-dinitrobenzene with one equivalent of an amine at room temperature typically yields the monosubstituted product, while using an excess of the amine under reflux can lead to disubstitution.

The kinetics and mechanism of these SNAᵣ reactions have been studied, and they generally proceed via a two-step addition-elimination mechanism. libretexts.orgacs.org The formation of the Meisenheimer complex can be the rate-determining step, depending on the nucleophile and the leaving group. researchgate.net

| Starting Material | Nucleophile | Product | Reference |

| 1,5-dichloro-2,4-dinitrobenzene | Ammonia | 1,5-diamino-2,4-dinitrobenzene | orgsyn.org |

| 1,5-dichloro-2,4-dinitrobenzene | Hydrazine hydrate | (4,6-dinitro-1,3-phenylene)bis(hydrazine) | rsc.org |

| 1,5-dichloro-2,4-dinitrobenzene | Aryl and Alkyl amines | Mono- and di-substituted products | chegg.com |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine, Piperazine, Morpholine, Thiomorpholine | Aminodechlorination at C-2 | researchgate.net |

Ring Functionalization and Condensation Reactions

The reactive functional groups of this compound and its derivatives can participate in various ring functionalization and condensation reactions to construct more complex molecular architectures.

Following the reduction of the nitro groups to amino groups, the resulting diamine can undergo condensation reactions with various electrophiles. For example, diamines are key precursors for the synthesis of heterocyclic systems.

Furthermore, the displacement of the chlorine atoms with bifunctional nucleophiles can lead to the formation of fused ring systems. For example, reaction with 1,2-disubstituted amines, alcohols, or thiols can lead to the formation of N-heteroacenes, phenoxazines, and phenothiazines, respectively. nih.gov

The reduction of one nitro group in a dinitro compound can be followed by further transformations. For example, 1,5-diamino-2,4-dinitrobenzene can be selectively reduced with sodium polysulfide to yield 2,4,5-triaminonitrobenzene. orgsyn.org

These derivatization strategies highlight the versatility of this compound as a building block for the synthesis of a wide range of functionalized aromatic and heterocyclic compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

The FT-IR spectrum of this compound, typically recorded using the KBr pellet technique, reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. ijsr.net Analysis of the spectrum allows for the assignment of these bands to specific functional groups and skeletal vibrations.

Key vibrational modes observed in the FT-IR spectrum include:

C-H Vibrations: The C-H in-plane bending vibrations are observed as strong bands at 1300 cm⁻¹ and 1250 cm⁻¹. ijsr.net

NO₂ Vibrations: The asymmetric stretching vibrations of the nitro groups (NO₂) are assigned to weak bands at 1950 cm⁻¹ and 1800 cm⁻¹. The symmetric stretching vibrations of the NO₂ groups appear as a strong band at 1600 cm⁻¹ and a weaker band at 1550 cm⁻¹. ijsr.net

C-C Vibrations: The C-C stretching vibrations within the benzene ring are observed at 1700 cm⁻¹ (strong) and 1450 cm⁻¹ (very weak). ijsr.net The out-of-plane bending of the C-C-C bonds in the ring appears as a strong band at 650 cm⁻¹ and a weak band at 510 cm⁻¹. ijsr.net

C-N Vibrations: The C-N stretching vibrations are assigned to weak bands at 1150 cm⁻¹ and 1035 cm⁻¹. ijsr.net

These assignments are often supported by quantum chemical calculations, which can predict the vibrational frequencies and help in the detailed interpretation of the experimental spectrum. ijsr.net

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | 1950 | Very Weak |

| NO₂ Asymmetric Stretch | 1800 | Weak |

| C-C Stretch | 1700 | Strong |

| NO₂ Symmetric Stretch | 1600 | Strong |

| NO₂ Symmetric Stretch | 1550 | Weak |

| C-C Stretch | 1450 | Very Weak |

| C-H In-plane Bend | 1300 | Strong |

| C-H In-plane Bend | 1250 | Very Strong |

| C-N Stretch | 1150 | Weak |

| C-N Stretch | 1035 | Very Weak |

| C-C-C Out-of-plane Bend | 650 | Strong |

| C-C-C Out-of-plane Bend | 510 | Weak |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information on the molecular vibrations that induce a change in the polarizability of the molecule. The FT-Raman spectrum of this compound is typically recorded on a polycrystalline sample. ijsr.net

Notable vibrations observed in the FT-Raman spectrum include:

C-H Vibrations: A weak C-H stretching vibration is observed at 2750 cm⁻¹. ijsr.net The C-H in-plane bending is seen as a very strong band at 1250 cm⁻¹. ijsr.net

C-C Vibrations: A strong C-C stretching vibration is identified at 1400 cm⁻¹. ijsr.net A very weak C-C-C out-of-plane bending vibration is observed at 550 cm⁻¹. ijsr.net

NO₂ Vibrations: The in-plane deformation modes (scissoring and rocking) of the NO₂ group are observed at 750 cm⁻¹ (strong) and 680 cm⁻¹ (very weak). ijsr.net

C-N Vibrations: A weak C-N stretching vibration is observed at 1150 cm⁻¹. ijsr.net

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2750 | Weak |

| C-C Stretch | 1400 | Strong |

| C-H In-plane Bend | 1250 | Very Strong |

| C-N Stretch | 1150 | Weak |

| NO₂ In-plane Deformation | 750 | Strong |

| NO₂ In-plane Deformation | 680 | Very Weak |

| C-C-C Out-of-plane Bend | 550 | Very Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and nitrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum is crucial for characterizing the carbon framework of this compound. Due to the molecule's symmetry, fewer than six signals are expected. Theoretical calculations using the HF/6-311+G(d,p) level of theory have been employed to predict the ¹³C NMR chemical shifts. ijsr.net While experimental data for this specific isomer is scarce in the provided results, analysis of related compounds like 2,3-dichloronitrobenzene (B165493) and 3,5-dichloronitrobenzene (B1666198) provides insight into the expected chemical shift ranges for dichlorinated and dinitrated benzene rings. chemicalbook.comchemicalbook.com Quaternary carbons, those attached to substituents other than hydrogen, typically show weaker signals in ¹³C NMR spectra. youtube.com

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy can directly probe the nitrogen environments of the two nitro groups in this compound. The chemical shifts of the nitrogen atoms are sensitive to their electronic environment. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments can be challenging and may require isotopic enrichment. huji.ac.il While specific ¹⁵N NMR data for this compound was not found in the search results, the chemical shift range for nitro groups in similar compounds can provide an estimate. For instance, the ¹⁵N NMR chemical shift for 2-nitrophenol-15N was reported at -3.7 ppm. rsc.org Heteronuclear multiple bond correlation (HMBC) experiments can also be used to indirectly determine ¹⁵N chemical shifts. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structure-Spectra Correlations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the electronic structure of molecules like this compound. The electronic transitions of this molecule have been analyzed using this technique. ijsr.net Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV-Vis spectrum. For instance, in a related compound, 1,3-dinitrobenzene, UV/Visible spectrum data is available, which can provide a comparative basis for understanding the spectral properties of dichlorinated and dinitrated benzene derivatives. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular weight is confirmed as 236.99 g/mol . nih.govnih.gov

In a typical Electron Ionization (EI) mass spectrum, the molecule fragments in a predictable manner. uni-saarland.de The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO2). osti.gov For this compound, this would lead to characteristic fragment ions. The presence of two chlorine atoms would also produce a distinctive isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. osti.gov

A GC-MS analysis of this compound in the NIST (National Institute of Standards and Technology) database shows a total of 144 peaks, with the top peak at an m/z of 30. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal and the nature of intermolecular interactions. While specific crystallographic data for this compound is not detailed in the provided results, a study of the related isomer, 1,5-Dichloro-2,4-dinitrobenzene, reveals important structural features that are likely to be similar. researchgate.netresearchgate.net

Table 1: Crystallographic Data for a Related Isomer

| Parameter | Value |

|---|---|

| Compound | 1,5-Dichloro-2,4-dinitrobenzene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5900 (19) |

| b (Å) | 6.5860 (13) |

| c (Å) | 14.751 (3) |

| β (°) | 106.86 (3) |

| Volume (ų) | 891.6 (3) |

| Z | 4 |

| Temperature (K) | 298 |

Data sourced from a study on 1,5-Dichloro-2,4-dinitrobenzene. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds and for analyzing mixtures. An HPLC method was established for the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene and its impurities, which included 1,5-dichloro-2,4-dinitrobenzene (DCDNB). energetic-materials.org.cn

The optimal conditions for this separation involved a Hypersil ODS2 chromatographic column with a mobile phase of acetonitrile (B52724) and water (55:45 v/v) at a flow rate of 1.2 mL·min⁻¹. energetic-materials.org.cn Detection was carried out using a UV detector at a wavelength of 240 nm. energetic-materials.org.cn Under these conditions, the retention time for DCDNB was 9.20 minutes, with good peak resolution. energetic-materials.org.cn For applications requiring mass spectrometry detection, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Table 2: HPLC Method Parameters and Results

| Parameter | Value |

|---|---|

| Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (55:45) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 25 °C |

| Retention Time (DCDNB) | 9.20 min |

Data from a study on the purity analysis of a related compound. energetic-materials.org.cn

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. synectics.netshimadzu.com While specific GC methods for this compound are not detailed in the search results, general principles for the analysis of volatile organic compounds apply. csic.es

The choice of sample introduction method, such as purge-and-trap, is crucial for achieving low detection limits. shimadzu.com The GC oven temperature program is optimized to ensure the separation of compounds with different volatilities. mdpi.com For example, a typical program might involve an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature. mdpi.com The separated compounds are then detected, often by a mass spectrometer, which provides both identification and quantification.

Theoretical and Computational Studies of 1,5 Dichloro 2,3 Dinitrobenzene

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in analyzing the molecular structure and reactivity of 1,5-dichloro-2,3-dinitrobenzene. These computational methods provide insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

The molecular geometry of this compound has been optimized using methods such as the Hartree-Fock (HF) theory with 6-311+G(d,p) and 6-311++G(d,p) basis sets. ijsr.net These calculations reveal a slight distortion in the benzene (B151609) ring due to the presence of chloro and nitro group substituents. ijsr.net

Optimized geometric parameters, including bond lengths and angles, have been determined. For instance, calculations at the HF/6-311+G(d,p) and HF/6-311++G(d,p) levels show comparable results for bond lengths and angles, though the former tends to slightly overestimate these parameters. ijsr.net The C-C bond lengths within the benzene ring are calculated to be in the range of 1.3303 to 1.4627 Å, and C-H bond lengths are approximately 1.07 Å. ijsr.net The presence of the electron-withdrawing nitro groups and chlorine atoms influences the bond lengths, causing a shortening of the N-O bonds. ijsr.net Specifically, the N8–O9, N8–O10, N11–O12, and N11–O13 bond lengths were calculated to be 1.2008 Å, 1.347 Å, 1.3837 Å, and 1.2167 Å, respectively, using the HF/6-311++G(d,p) method. ijsr.net

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | HF/6-311+G(d,p) (Å) | HF/6-311++G(d,p) (Å) |

| C-C | 1.3303 - 1.4623 | 1.3303 - 1.4627 |

| C-H | 1.0708, 1.0717 | 1.0709, 1.0718 |

| N8-O9 | 1.2009 | 1.2008 |

| N8-O10 | 1.3851 | 1.347 |

| N11-O12 | 1.3839 | 1.3837 |

| N11-O13 | 1.2168 | 1.2167 |

This table presents a selection of calculated bond lengths for this compound using two different basis sets with the Hartree-Fock method. The data illustrates the impact of the computational model on the predicted molecular geometry.

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy gap between the HOMO and LUMO provides information on the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For related dinitrobenzene compounds, these calculations have been performed to understand their electronic behavior. researchgate.net The HOMO-LUMO analysis helps in identifying the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), thus predicting sites for electrophilic and nucleophilic attack. aimspress.comajchem-a.com

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsion. ijsr.net This allows for a detailed interpretation of the experimental spectra. For instance, the C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. ijsr.net In the case of this compound, these have been assigned to FT-IR bands at 3400 and 3250 cm⁻¹. ijsr.net The asymmetric and symmetric stretching vibrations of the NO₂ groups are found in the regions of 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹, respectively. ijsr.net The C-Cl stretching vibrations are generally observed between 505 and 760 cm⁻¹. ijsr.net

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated HF/6-311++G(d,p) (cm⁻¹) |

| C-H stretching | 3400, 3250 | - |

| NO₂ asymmetric stretching | 1950, 1800 | - |

| NO₂ symmetric stretching | 1600, 1550 | - |

| C-C stretching | 1700, 1450 | 1651, 1633, 1431, 1396, 1186, 1143 |

| C-Cl stretching | 1010 | - |

This table compares the experimentally observed FT-IR vibrational frequencies with the theoretically calculated values for key functional groups in this compound, providing insight into the molecule's vibrational properties.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the charge distribution and the electrostatic potential. nih.gov This analysis helps in understanding the interactions between different parts of the molecule and with other molecules. The charge distribution is influenced by the presence of electronegative atoms like chlorine and the nitro groups, which can create regions of positive and negative potential within the molecule. researchgate.net

Density Functional Theory (DFT) Applications for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic and vibrational properties of molecules. researchgate.netglobalresearchonline.net For similar nitrobenzene (B124822) compounds, DFT calculations using functionals like B3LYP have been employed to predict molecular structures, vibrational frequencies, and electronic properties. globalresearchonline.netresearchgate.net These calculations often provide results that are in good agreement with experimental data. researchgate.net The choice of basis set, such as 6-31+G(d,p) or 6-311++G(d,p), can influence the accuracy of the results. globalresearchonline.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are also used to predict spectroscopic parameters like NMR chemical shifts and IR frequencies. ijsr.net For this compound, ¹H and ¹³C NMR chemical shifts have been calculated to complement experimental spectroscopic analysis. ijsr.net Similarly, as mentioned earlier, IR frequencies are calculated and compared with experimental FT-IR data to aid in the assignment of vibrational modes. ijsr.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. core.ac.uk These models are built upon the principle that the structure of a molecule, encoded by a set of numerical parameters known as molecular descriptors, dictates its behavior. For nitroaromatic compounds like this compound, QSAR/QSPR studies are crucial for predicting their potential toxicity and environmental impact without extensive experimental testing. nih.govmdpi.com

These predictive models are developed using statistical methods, such as multiple linear regression (MLR), to establish a mathematical relationship between the descriptors and the activity or property of interest. core.ac.uk The robustness and predictive power of a QSAR/QSPR model are assessed through various validation techniques.

Hyperpolarizability is a quantum molecular descriptor that quantifies the non-linear response of a molecule to an external electric field. It is a measure of the ease with which the electron cloud of a molecule can be distorted. In the context of QSAR studies, hyperpolarizability has been shown to be an effective descriptor for modeling the toxicology of nitrobenzene derivatives. dergipark.org.tr

Studies on nitrobenzenes have indicated that electronic properties, including hyperpolarizability, have a significant impact on their toxicology. dergipark.org.tr For instance, a stable QSAR model for the toxicology of benzene derivatives was successfully developed using second-order hyperpolarizability and the COSMO area as descriptors. dergipark.org.tr Research has demonstrated that second-order hyperpolarizability can yield a high correlation coefficient (R²) in QSAR models for the toxicity of nitrobenzene derivatives. dergipark.org.tr It has also been observed that the position of functional groups on the benzene ring influences the hyperpolarizability, following a general trend for the gamma (γ) component. dergipark.org.tr

Table 1: Computed Molecular Descriptors for this compound This table presents theoretical descriptors calculated for this compound, which are of the type used in QSAR/QSPR studies.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 236.99 g/mol | PubChem dergipark.org.tr |

| XLogP3 | 2.8 | PubChem dergipark.org.tr |

| Hydrogen Bond Donor Count | 0 | PubChem dergipark.org.tr |

| Hydrogen Bond Acceptor Count | 4 | PubChem dergipark.org.tr |

| Rotatable Bond Count | 2 | PubChem dergipark.org.tr |

| Exact Mass | 235.9391619 Da | PubChem dergipark.org.tr |

| Topological Polar Surface Area | 91.6 Ų | PubChem dergipark.org.tr |

| Heavy Atom Count | 14 | PubChem dergipark.org.tr |

| Complexity | 251 | PubChem dergipark.org.tr |

The Conductor-like Screening Model (COSMO) is a continuum solvation model used in computational chemistry to approximate the effect of a solvent on a molecule. wikipedia.org It treats the solvent as a dielectric continuum surrounding the solute molecule. wikipedia.org From this model, descriptors such as the COSMO area can be derived, which represents the surface area of the molecule's cavity in the solvent.

The COSMO area, along with other quantum molecular descriptors, has been successfully employed in QSAR modeling for the toxicology of nitrobenzene derivatives. dergipark.org.tr The COSMO-RS (Conductor-like Screening Model for Real Solvents) method is an extension that combines the concepts of quantum theory and dielectric continuum models to calculate the chemical potentials of molecules in various solvents. researchgate.net This approach is valuable for predicting solvation and partition properties, which are critical for understanding the environmental fate and biological uptake of compounds like this compound. researchgate.netarxiv.org

The chemical reactivity of nitroaromatic compounds can be effectively analyzed using molecular descriptors derived from Density Functional Theory (DFT). Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), electrophilicity index (ω), and chemical hardness provide significant insights into the toxicological and reactive behavior of these molecules. nih.gov

For nitrobenzenes, a lower εLUMO value is generally associated with a higher propensity to accept electrons, which can be a key step in their mechanism of toxicity. The electrophilicity index (ω) quantifies the ability of a molecule to act as an electrophile. QSAR studies have shown that these descriptors, often in combination with a hydrophobicity index like logP, can create robust models for predicting the toxicity of nitrobenzenes. core.ac.uk The reactivity and steric factors of dinitrochlorobenzene compounds have been shown to play a crucial role in their biological activity, such as their sensitization potential. nih.gov Computational studies on related halogenated compounds have also highlighted the importance of these descriptors in understanding their biochemical activities and potential toxicity. nih.gov

Advanced Applications and Functional Materials Derived from 1,5 Dichloro 2,3 Dinitrobenzene

Role as an Intermediate in Fine Chemical Synthesis

As a foundational chemical, 1,5-dichloro-2,3-dinitrobenzene serves as a key starting material for constructing more elaborate molecular structures. Its reactivity allows for the sequential or simultaneous replacement of its chloro groups, providing pathways to a diverse range of functionalized aromatic compounds.

Precursor for Advanced Dye and Pigment Molecules

While specific dyes originating directly from this compound are not extensively documented in public literature, its isomers, such as 2,5-dichloronitrobenzene, are established intermediates in the synthesis of dyes and pigments. google.com The general synthetic utility of dichloronitrobenzenes in this industry suggests a strong potential for the 1,5-dichloro-2,3-dinitro isomer. The chlorine atoms can be substituted by various chromophoric and auxochromic groups, such as amino or alkoxy groups, to produce azo dyes and other colorants. The presence of the nitro groups can be further modified, for instance, through reduction to amino groups, which are essential for diazotization and coupling reactions to form the chromophoric azo bond (-N=N-). mjbas.com

Intermediate in Agrochemical Development (as synthetic precursor)

The development of novel herbicides, fungicides, and pesticides often relies on halogenated and nitrated aromatic intermediates. Isomers like 2,5-dichloronitrobenzene are recognized as important precursors in the production of agrochemicals. google.com These compounds can be transformed into a variety of active ingredients. The fundamental reactivity of this compound, allowing for the substitution of its chlorine atoms and modification of its nitro groups, positions it as a potential building block for new agrochemical agents, even though specific pathways are not widely published.

Building Block for Complex Organic Scaffolds

The construction of complex organic molecules often begins with simpler, functionalized building blocks. quizlet.com this compound is a prime candidate for such a role due to its defined stereochemistry and multiple reactive sites. A well-documented reaction for the related isomer, 1,5-dichloro-2,4-dinitrobenzene, is its conversion to 1,5-diamino-2,4-dinitrobenzene through ammonolysis, where ammonia (B1221849) displaces the chlorine atoms. orgsyn.org This type of nucleophilic aromatic substitution provides a foundational scaffold that can be further elaborated. For instance, the resulting diamine can be a precursor to heterocyclic compounds or other complex structures through subsequent reactions of the amino and nitro groups. This established reactivity strongly implies that this compound can similarly serve as a versatile starting point for intricate, multi-step organic syntheses.

Synthesis of Energetic Materials and High-Energy Density Compounds

The high nitrogen and oxygen content, coupled with the density imparted by chlorine atoms, makes nitrated benzene (B151609) derivatives key precursors in the field of energetic materials.

The synthesis of highly insensitive and thermally stable explosives, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), often begins with polychlorinated and nitrated benzene rings. nih.govresearchgate.netscielo.br For example, a common industrial route to TATB involves the nitration of 1,3,5-trichlorobenzene, followed by amination. scielo.br Another pathway starts with 3,5-dichloroanisole, which is nitrated and then subjected to ammonolysis to yield TATB. researchgate.netscielo.br

Given these established synthetic routes, this compound represents a plausible, though less common, starting material for TATB or other TATB-inspired energetic compounds. The synthesis would likely involve further nitration followed by the substitution of the chloro groups with amino groups to form a stable, energetic molecule.

Derivatization to Nitro-substituted Phenylenedinitramides

While direct synthesis of nitro-substituted phenylenedinitramides from this compound is not explicitly detailed in available research, the potential for such a transformation can be inferred from its chemical nature. The creation of dinitramide functionalities typically involves the amination of a suitable precursor. The reactive chlorine atoms on the this compound ring could undergo substitution with amine-containing nucleophiles. Subsequent nitration of these amino groups could potentially lead to the formation of energetic dinitramide salts or related high-energy density compounds.

Environmental Chemical Fate and Analytical Detection Methodologies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key environmental processes include photodegradation and hydrolysis.

Photodegradation Mechanisms

The photodegradation of nitroaromatic compounds can be initiated by the absorption of light, particularly in the ultraviolet spectrum. For related compounds, such as certain amino alcohols, the rate of photodecomposition has been shown to be significantly influenced by pH. For instance, complete degradation of some aminol derivatives was observed at a pH of 13, while at a pH of 11, the degradation was significantly less. This suggests that the photodegradation of 1,5-Dichloro-2,3-dinitrobenzene in aquatic environments could be pH-dependent. However, specific studies on the photodegradation mechanisms, quantum yields, and transformation products of this compound are currently lacking in the scientific literature.

Hydrolysis and Other Chemical Transformations

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many aromatic compounds, direct hydrolysis is not a significant degradation pathway under typical environmental conditions. For instance, the structural aromaticity of 2,4-dichloro-1-nitrobenzene suggests that its degradation by hydrolysis is unlikely to be a major environmental process. iarc.fr While specific data on the hydrolysis of this compound is not available, it is plausible that it would also be resistant to hydrolysis under neutral pH conditions.

However, other chemical transformations can occur. For example, dinitrochlorobenzene can be converted to sodium dinitrophenolate through alkaline hydrolysis. superchroma.com.tw Additionally, abiotic reduction of nitroaromatics can occur in the presence of certain minerals. Nitrobenzene (B124822) has been shown to be transformed into aniline (B41778) in the presence of reduced smectites, where structural Fe(II) in the clay mineral acts as a reducing agent. nih.gov Similarly, zero-valent iron can also promote the reduction of nitrobenzene to aniline, even under aerobic conditions. orgsyn.org These findings suggest that in anoxic environments or in the presence of reactive minerals, this compound could potentially undergo reduction of its nitro groups. A synthetic procedure for converting 1,5-dichloro-2,4-dinitrobenzene to 1,5-diamino-2,4-dinitrobenzene using ammonia (B1221849) in ethylene (B1197577) glycol at elevated temperatures further demonstrates the potential for nucleophilic substitution of the chlorine atoms, although this is not a typical environmental reaction. researchgate.net

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the degradation of chemical compounds by microorganisms. This is often a primary mechanism for the removal of organic pollutants from the environment.

Microbial Degradation Mechanisms and Metabolite Identification

While no studies have specifically detailed the microbial degradation of this compound, research on similar compounds provides valuable insights into potential pathways.

A notable example is the degradation of 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) by Diaphorobacter sp. strain JS3051. This bacterium can utilize 2,3-DCNB as its sole source of carbon, nitrogen, and energy. nih.gov The initial step in this degradation pathway involves a dioxygenase enzyme that oxidizes 2,3-DCNB to 3,4-dichlorocatechol (B1202523) (3,4-DCC), with the concurrent release of nitrite (B80452). nih.gov This catechol intermediate is then subject to ring cleavage, leading to further degradation. nih.gov

It is plausible that a similar oxidative pathway could be involved in the biodegradation of this compound, potentially leading to the formation of a dichlorinated catechol intermediate.

Furthermore, studies on the biodegradation of 1,3-dinitrobenzene (B52904) have shown that it can be degraded via both dioxygenation and the reduction of the nitro groups. nih.gov The degradation of 1,3-dichlorobenzene (B1664543) by an Alcaligenes sp. has been shown to proceed through the formation of 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted to 3,5-dichlorocatechol. thermofisher.com

The following table summarizes metabolites identified from the biodegradation of related compounds, which could be analogous to the metabolites of this compound.

| Original Compound | Microorganism | Identified Metabolite(s) |

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. strain JS3051 | 3,4-Dichlorocatechol nih.gov |

| 1,3-Dichlorobenzene | Alcaligenes sp. | 3,5-Dichlorocatechol, 2,4-Dichloromuconate thermofisher.com |

| 1,3-Dinitrobenzene | Various bacteria | 1,3-Nitroaniline, 1,3-Phenylenediamine, Nitrophenols |

Analytical Methodologies for Environmental Monitoring and Detection

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in environmental samples. These methods typically involve an extraction step to isolate the compound from the sample matrix, followed by instrumental analysis.

Extraction Techniques from Environmental Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. For the analysis of related nitrobenzene compounds in drinking water, automated SPE has been successfully employed. researchgate.net SPE cartridges with sorbents like C18 are commonly used for the extraction of chlorobenzenes from water. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analyte with a suitable solvent.

The following table provides an example of SPE conditions used for the analysis of chlorobenzenes in water, which could be adapted for this compound.

| Parameter | Condition |

| SPE Sorbent | C18 (octadecyl) researchgate.net |

| Sample Volume | 500 mL researchgate.net |

| Sample pH | 2.5 researchgate.net |

| Elution Solvent | Acetone and Methylene Dichloride researchgate.net |

Liquid-Liquid Extraction (LLE) is another common technique for extracting organic compounds from aqueous samples. This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For the determination of various nitrobenzenes and nitrochlorobenzenes in water, dispersive liquid-liquid microextraction (DLLME) has been shown to be a rapid and sensitive method. This technique uses a small amount of extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent, to achieve a high surface area for efficient extraction.

The table below outlines typical parameters for a DLLME method for nitroaromatic compounds.

| Parameter | Condition |

| Extraction Solvent | Chloroform |

| Disperser Solvent | Acetonitrile (B52724) |

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

Quantitative Analysis using Chromatography-Mass Spectrometry (GC-MS, HPLC-MS)

The accurate quantification of this compound in environmental samples is crucial for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques widely employed for the detection and quantification of such nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established method for the analysis of semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by detection and identification using a mass spectrometer. Standard methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), provide frameworks for the analysis of a wide range of organic pollutants in various matrices. michigan.govsynectics.net For instance, EPA Method 8270 is a comprehensive GC/MS method for semivolatile organic compounds and can be adapted for the analysis of specific analytes like dichlorodinitrobenzene isomers. synectics.net

A study on the determination of various nitrobenzenes and nitrochlorobenzenes in water utilized dispersive liquid-liquid microextraction (DLLME) followed by GC-MS. cdc.gov This method demonstrated good linearity and low detection limits for related compounds, suggesting its potential applicability for this compound with appropriate optimization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS offers an alternative and often complementary approach to GC-MS, particularly for compounds that are thermally labile or less volatile. The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of dichlorodinitrobenzene isomers, a reverse-phase HPLC method can be employed. A C18 or a specialized column like Newcrom R1 can be effective. sielc.com The mobile phase typically consists of a mixture of acetonitrile and water, often with the addition of a modifier like formic acid to improve ionization for mass spectrometric detection. sielc.com A study on the purity analysis of a related compound, 1,3-dichloro-2,4,6-trinitrobenzene, utilized a Hypersil ODS2 column with an acetonitrile/water mobile phase and UV detection, demonstrating the separation of dichlorodinitrobenzene isomers. osti.gov

Modern UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) systems provide enhanced speed, resolution, and sensitivity, making them highly suitable for the trace analysis of environmental contaminants. shimadzu.com The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through multiple reaction monitoring (MRM), minimizing interferences from the sample matrix. While a specific UPLC-MS/MS method for this compound is not detailed in the available literature, methods developed for other isomeric compounds, such as dichloroanilines, demonstrate the potential for achieving low limits of detection (in the µg/kg range) and good recoveries.